5-Bromo-6-nitro-1,3-benzodioxole: A Comprehensive Technical Guide
5-Bromo-6-nitro-1,3-benzodioxole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-nitro-1,3-benzodioxole is a substituted aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzodioxole ring functionalized with both a bromine atom and a nitro group, suggests a unique chemical reactivity and biological activity profile. This technical guide provides a detailed overview of the known properties of 5-Bromo-6-nitro-1,3-benzodioxole, including its physicochemical characteristics, a proposed synthetic route, and an exploration of its potential biological significance based on the activities of related compounds.
Chemical and Physical Properties
The key physicochemical properties of 5-Bromo-6-nitro-1,3-benzodioxole are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 7748-58-5 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.02 g/mol | [2] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 89 °C | |
| Boiling Point | 292.0±40.0 °C (Predicted) | |
| Density | 1.912±0.06 g/cm³ (Predicted) | |
| Flash Point | 130.4ºC | |
| Refractive Index | 1.645 | |
| Solubility | Data not available | |
| Hazard Codes | Xi (Irritant) | |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | |
| Safety Statements | S26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection) |
Synthesis
A detailed experimental protocol for the synthesis of 5-Bromo-6-nitro-1,3-benzodioxole is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on standard aromatic substitution reactions on the 1,3-benzodioxole (B145889) scaffold. The synthesis would likely involve a two-step process: bromination followed by nitration.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Bromo-6-nitro-1,3-benzodioxole.
Experimental Protocols
Step 1: Bromination of 1,3-Benzodioxole to 5-Bromo-1,3-benzodioxole
This procedure is adapted from general methods for the bromination of activated aromatic rings.
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Materials: 1,3-Benzodioxole, Bromine, Acetic Acid, Sodium bisulfite solution, Sodium bicarbonate solution, Dichloromethane, Anhydrous magnesium sulfate.
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Procedure:
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Dissolve 1,3-benzodioxole in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-Bromo-1,3-benzodioxole.
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Purify the crude product by recrystallization or column chromatography.
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Step 2: Nitration of 5-Bromo-1,3-benzodioxole to 5-Bromo-6-nitro-1,3-benzodioxole
This procedure is a standard method for the nitration of aromatic compounds.
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Materials: 5-Bromo-1,3-benzodioxole, Concentrated Nitric Acid, Concentrated Sulfuric Acid, Ice, Water.
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Procedure:
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In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice-salt bath.
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Slowly add 5-Bromo-1,3-benzodioxole to the cold nitrating mixture with vigorous stirring, maintaining a low temperature.
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After the addition, continue to stir the mixture at a low temperature for a specified period.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid product, 5-Bromo-6-nitro-1,3-benzodioxole, will precipitate.
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Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral.
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Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
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Spectroscopic Data
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¹H NMR: Signals corresponding to the aromatic protons and the methylene (B1212753) protons of the dioxole ring. The chemical shifts and coupling patterns would be influenced by the bromo and nitro substituents.
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¹³C NMR: Resonances for the carbon atoms of the benzodioxole ring and the methylene carbon.
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IR Spectroscopy: Characteristic absorption bands for the C-Br bond, the nitro group (symmetric and asymmetric stretching), the C-O-C ether linkages, and the aromatic C-H and C=C bonds.
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.
Biological Properties
Direct experimental studies on the biological activity of 5-Bromo-6-nitro-1,3-benzodioxole are not available in the current literature. However, the biological potential of this molecule can be inferred from the known activities of its core structures: the benzodioxole ring and the nitro group.
Potential Antimicrobial Activity
Many benzodioxole derivatives and nitroaromatic compounds exhibit antimicrobial properties. The mode of action of some antimicrobial agents containing a bromo-nitro functionality, such as 5-bromo-5-nitro-1,3-dioxane (B1667936) (bronidox), involves the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition[3][4][5][6]. It is plausible that 5-Bromo-6-nitro-1,3-benzodioxole could exhibit similar mechanisms.
Caption: Postulated mechanism of antimicrobial action for 5-Bromo-6-nitro-1,3-benzodioxole.
Potential Cytotoxicity and Anticancer Activity
The 1,3-benzodioxole scaffold is present in numerous compounds with demonstrated anticancer activity[7]. Furthermore, various nitro-containing compounds are known to exhibit cytotoxic effects against cancer cell lines. The combination of these two pharmacophores in 5-Bromo-6-nitro-1,3-benzodioxole suggests that it could be a candidate for investigation as an anticancer agent.
Experimental Workflow for Biological Evaluation
To ascertain the biological properties of 5-Bromo-6-nitro-1,3-benzodioxole, a systematic experimental approach is required.
Caption: A logical workflow for the biological evaluation of 5-Bromo-6-nitro-1,3-benzodioxole.
Safety and Handling
5-Bromo-6-nitro-1,3-benzodioxole is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Bromo-6-nitro-1,3-benzodioxole is a chemical compound with established physical properties but largely unexplored biological potential. Based on the known activities of related benzodioxole and nitro-containing molecules, it is a promising candidate for investigation in the fields of antimicrobial and anticancer drug discovery. The synthetic route proposed herein provides a viable method for its preparation, which will enable further research into its spectroscopic characterization and biological evaluation. Future studies should focus on confirming its structure, elucidating its biological activities, and understanding its mechanism of action to fully assess its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Semantic Scholar [semanticscholar.org]
- 6. staff-old.najah.edu [staff-old.najah.edu]
- 7. researchgate.net [researchgate.net]
